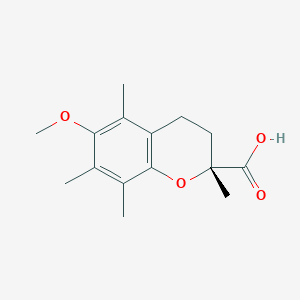

(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid

Descripción general

Descripción

®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is a chiral compound known for its antioxidant properties It belongs to the class of chromane derivatives, which are known for their biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the use of a chiral auxiliary or chiral catalyst in the reaction to induce asymmetry. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Mechanism of Action : Trolox functions primarily as a water-soluble antioxidant. It scavenges free radicals and prevents oxidative stress by donating electrons to reactive species, thus stabilizing them and reducing their reactivity.

Case Studies :

- A study demonstrated that Trolox effectively reduced oxidative damage in cellular models exposed to hydrogen peroxide, showcasing its role in protecting cellular integrity against oxidative stress .

- In another investigation, Trolox was shown to inhibit lipid peroxidation in various biological systems, highlighting its potential use in preserving food products from rancidity due to oxidation .

Pharmaceutical Applications

Tyrosinase Inhibition : Trolox has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This property makes it valuable in dermatological formulations aimed at treating hyperpigmentation disorders.

Research Findings :

- Research indicated that both (R)- and (S)-enantiomers of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acids exhibited significant inhibitory effects on tyrosinase activity . This suggests potential applications in skin whitening products and treatments for conditions like melasma.

Food Industry Applications

Preservative Use : Due to its antioxidant properties, Trolox is used as a food preservative. It helps extend the shelf life of products by preventing oxidation.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Application Area |

|---|---|---|

| Trolox | 12.5 | Food preservation |

| BHT (Butylated Hydroxytoluene) | 15.0 | Food preservation |

| Ascorbic Acid | 10.0 | Nutritional supplements |

Cosmetic Applications

Trolox is incorporated into various cosmetic formulations due to its ability to protect skin cells from oxidative damage caused by UV radiation and environmental pollutants.

Findings :

- A formulation containing Trolox demonstrated improved skin hydration and elasticity in clinical trials involving subjects exposed to UV light . This positions Trolox as a beneficial ingredient in anti-aging products.

Research and Development

Trolox is frequently utilized as a standard reference compound in antioxidant assays due to its well-characterized properties. It serves as a benchmark for evaluating the antioxidant capacity of new compounds.

Research Insights :

Mecanismo De Acción

The mechanism of action of ®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid primarily involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response, such as the Nrf2 pathway.

Comparación Con Compuestos Similares

Similar Compounds

Tocopherol (Vitamin E): Both compounds have antioxidant properties, but tocopherol is more widely studied and used in clinical applications.

Quercetin: Another antioxidant compound, quercetin, is a flavonoid with similar biological activities but different structural features.

Uniqueness

®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. Its methoxy and tetramethyl groups also contribute to its distinct chemical properties and reactivity compared to other antioxidants.

Actividad Biológica

(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, commonly referred to as Trolox methyl ether, is a synthetic derivative of vitamin E known for its potent antioxidant properties. This compound has garnered attention in various fields of biological research due to its ability to scavenge free radicals and modulate cellular responses. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : C15H20O4

- Molecular Weight : 264.32 g/mol

- CAS Number : 135806-59-6

- Structure : The compound features a chromane backbone with methoxy and carboxylic acid functional groups that contribute to its biological activity.

Antioxidant Activity

The primary biological activity attributed to this compound is its antioxidant capability. It acts by neutralizing reactive oxygen species (ROS), thereby preventing oxidative stress in cells.

- Free Radical Scavenging : The compound donates electrons to free radicals, stabilizing them and preventing cellular damage.

- Metal Chelation : It can chelate metal ions that catalyze the formation of free radicals.

- Regulation of Antioxidant Enzymes : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal death. The results indicated that treatment with the compound significantly improved cell viability and reduced markers of oxidative damage.

Case Study 2: Cancer Cell Proliferation Inhibition

In a separate investigation involving human liver cancer cells (HepG2), this compound demonstrated a notable reduction in cell proliferation with an IC50 value of approximately 350 μg/mL. The mechanism was linked to the induction of apoptosis mediated by oxidative stress pathways .

Propiedades

IUPAC Name |

(2R)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBMVDGIDVXTOF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)C(=O)O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350939 | |

| Record name | (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139658-04-1 | |

| Record name | (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.